molecular formula C21H18NO4+ B190916 Dehydrocavidine CAS No. 83218-34-2

Dehydrocavidine

Cat. No. B190916
CAS RN: 83218-34-2
M. Wt: 348.4 g/mol
InChI Key: TWSZDJCOYVYRGM-UHFFFAOYSA-N
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Description

Dehydrocavidine is a compound with the molecular formula C21H21NO4 . It is a major bioactive alkaloid in Corydalis saxicola, a plant used in traditional Chinese medicine . It has been found to have antinociceptive, spasmolytic activity, and hepatoprotective effects .


Synthesis Analysis

This compound can be extracted from Corydalis saxicola Bunting using an ionic liquid-based microwave-assisted extraction method . This method has advantages such as high extraction yield, short extraction time, low solvent consumption, and no use of volatile organic solvents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of this compound is 351.14705815 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.4 g/mol. It has a complexity of 554 and a topological polar surface area of 40.2 Ų . It has a density of 1.3±0.1 g/cm³, a boiling point of 506.0±50.0 °C at 760 mmHg, and a flash point of 149.9±27.3 °C .

Scientific Research Applications

Neuroprotective Effects

Dehydrocavidine (DEH), a major component of Corydalis saxicola Bunting, has been studied for its neuroprotective effects. A study demonstrated that DEH attenuates learning and memory impairment in rats induced by d-galactose, enhancing synaptic plasticity, reducing oxidative damage, and limiting neuroinflammation (Fu et al., 2018).

Hepatoprotective Properties

Research has indicated DEH's protective effects against carbon tetrachloride-induced acute hepatotoxicity in rats. It demonstrates antioxidant activity, reducing liver damage and fibrosis, and altering the expression of genes related to tissue repair (Wang et al., 2008), (Wang et al., 2011).

Extraction and Purification Techniques

Advancements in extraction and purification methods for DEH have been explored. Techniques like microwave-assisted extraction coupled with high-speed counter-current chromatography have shown efficiency in extracting and purifying DEH from Corydalis saxicola (Deng et al., 2009).

Genotoxicity Evaluation

DEH has been evaluated for genotoxicity as part of safety assessments. Studies using standard genotoxicity tests (bacterial reverse mutation, chromosomal aberrations, and mouse micronucleus assays) found that DEH was not genotoxic under tested conditions (Jiangbo et al., 2010).

Absorption Kinetics

Investigations into the absorption kinetics of DEH in rats' stomachs and intestines have provided insights into its absorption patterns and mechanisms (Liu et al., 2009).

Hepatoprotective Action in Mice

Studies have also shown DEH's hepatoprotective action against carbon tetrachloride-induced acute liver injury in mice, further supporting its potential therapeutic applications (Yuan Bo-jun, 2008).

Analytical Methods Development

Research has been dedicated to developing analytical methods for DEH determination in various medicinal preparations, enhancing the quality control processes for pharmaceuticals containing DEH (Du et al., 2010), (Dong-xu, 2007).

Impact of Drying Methods on Alkaloid Content

Different drying methods have been shown to significantly influence the content of DEH and total alkaloids in Corydalis saxicola, impacting the effectiveness of the final product (Wang et al., 2009).

Pharmacokinetic Differences in Disease States

Comparative studies on pharmacokinetics in normal and diseased states (like acute hepatitis) have indicated significant differences in the behavior of DEH, suggesting the need for tailored clinical dosage regimens (Dai et al., 2018).

Safety and Hazards

Dehydrocavidine should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The potential future directions for Dehydrocavidine research could involve further exploration of its therapeutic effects, particularly its hepatoprotective effects . Additionally, more research could be done to fully understand its mechanism of action and its potential uses in medicine.

Mechanism of Action

Target of Action

Dehydrocavidine, a primary active ingredient of Corydalis saxicola Bunting, has been found to interact with several targets in the body. It has been reported to have hepatoprotective activity and antitumor activity . It inhibits MCF-7 cell proliferation by inducing apoptosis mediated by regulating Bax/Bcl-2 , activating caspases as well as cleaving PARP .

Mode of Action

This compound exerts its effects through various mechanisms. In terms of its antitumor activity, it inhibits MCF-7 cell proliferation by inducing apoptosis. This is achieved through the regulation of Bax/Bcl-2, activation of caspases, and cleavage of PARP . In the context of hepatoprotection, this compound has been found to significantly reverse the elevating serum enzymes (ALT, AST, LDH, and ALP) induced by CCl4 . This suggests a mode of action involving free radical scavenging activity, promoting collagenolysis, and regulating fibrosis-related genes .

Biochemical Pathways

This compound is part of the isoquinoline alkaloids found in the genus Corydalis . These alkaloids have various biological properties, including acetylcholinesterase inhibitory effects, anti-proliferative activities, antiviral activities, and antiplasmodial activities .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). At middle (0.20 g/L) and high (1.00 g/L) concentrations, the absorption mechanism was found to be passive diffusion independent of the concentration

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the proliferation and migration of HepG2 cells, and up-regulate the intracellular expression of NF-κB P65 subunit . In terms of hepatoprotection, this compound has been found to have no hepatotoxicity to healthy rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and efficacy . It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in petroleum ether and water

properties

IUPAC Name

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSZDJCOYVYRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232227
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83218-34-2
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known pharmacological activities of Dehydrocavidine?

A1: DHC exhibits various pharmacological activities, including:

  • Anti-hepatitis B virus (HBV) activity: DHC has demonstrated inhibitory effects against HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in vitro. []
  • Hepatoprotective effects: Studies have shown DHC can protect against carbon tetrachloride (CCl4)-induced acute liver injury in mice and rats. [, ] It has also shown potential in attenuating liver fibrosis in rats. [, ]
  • Neuroprotective effects: Research suggests DHC might improve learning and memory impairment induced by d-galactose in rats. []
  • Cholinesterase inhibitory activity: DHC exhibits moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. []
  • Anti-oxidative activity: Some studies suggest DHC might possess antioxidant properties. []

Q2: What are the proposed mechanisms of action for this compound's hepatoprotective effects?

A2: While the exact mechanisms remain under investigation, research suggests DHC might exert its hepatoprotective effects through multiple pathways:

  • Antioxidant activity: DHC might scavenge free radicals and reduce oxidative stress, thus protecting liver cells from damage. []
  • Modulation of liver metabolic pathways: Studies using metabolomics analysis suggest DHC might regulate bile acid metabolism, glutathione metabolism, tryptophan metabolism, and purine metabolism, contributing to its protective effects. [, ]
  • Anti-inflammatory activity: DHC might reduce inflammation in the liver, mitigating the progression of liver injury. []

Q3: Does this compound interact with specific enzymes or receptors?

A3:

  • Cytochrome P450 enzymes (CYPs): DHC has been shown to inhibit various CYP enzymes, including CYP1A2, CYP2D1, CYP2C6/11, and CYP2B1, in vitro. [] This suggests potential herb-drug interactions when DHC is co-administered with drugs metabolized by these enzymes.
  • Acetylcholinesterase (AChE): DHC exhibits moderate inhibitory activity against AChE, which could contribute to its potential neuroprotective effects. []
  • Other Targets: Network pharmacology analysis suggests that DHC might also interact with ornithine decarboxylase 1 (OCD1) and monoamine oxidase Type B (MAOB), potentially contributing to its anti-fibrosis activity. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of DHC is C20H17NO4, and its molecular weight is 335.35 g/mol. [, ]

Q5: What spectroscopic data are available for this compound characterization?

A5: DHC has been characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing structural information on the hydrogen and carbon atoms in the molecule. [, , ]
  • Infrared (IR) spectroscopy: IR data provides information about the functional groups present in the DHC molecule. []
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight and fragmentation pattern of DHC. [, ]

Q6: What analytical techniques are commonly used for the quantification of this compound?

A6: Several analytical methods have been developed for DHC quantification, with High-Performance Liquid Chromatography (HPLC) being the most common. Different HPLC methods have been established, utilizing:

  • UV detection (HPLC-UV): This method is widely used due to its simplicity and availability. [, , , , , , , , , ]
  • Mass spectrometry detection (HPLC-MS/MS): This approach offers higher sensitivity and selectivity, particularly useful for complex matrices like biological samples. [, ]

Q7: How is the quality of this compound controlled and assured?

A7: Quality control for DHC generally involves:

  • Source Identification: Ensuring the plant material (Corydalis saxicola Bunting) is authentic and collected from appropriate geographical locations. [, ]
  • Standardized Extraction and Purification Methods: Employing consistent and validated methods for DHC extraction and purification to ensure purity and yield. [, , ]
  • Analytical Method Validation: Validating analytical methods used for DHC quantification to ensure accuracy, precision, and specificity. [, , ]

Q8: What is known about the pharmacokinetics of this compound?

A8: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of DHC:

  • Absorption: DHC shows poor oral bioavailability (about 10%) in rats, likely due to its low solubility. []
  • Distribution: Following oral administration of Yanhuanglian total alkaloids extract (YTAE), DHC is distributed to various tissues, with a higher concentration found in the liver. []

Q9: What strategies have been explored to improve the bioavailability of this compound?

A9: To enhance DHC's bioavailability, researchers have investigated:

  • Solid Dispersions (SDs): Formulating DHC with carriers like polyethylene glycol (PEG) significantly enhances its solubility and relative bioavailability in rats. []

Q10: What is known about the toxicity and safety profile of this compound?

A10: While DHC generally appears to be well-tolerated in preclinical studies, further research is needed to fully understand its safety profile:

  • Genotoxicity: Standard battery of tests (bacterial reverse mutation, chromosomal aberrations, and mouse micronucleus assays) showed DHC was not genotoxic under the tested conditions. []

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